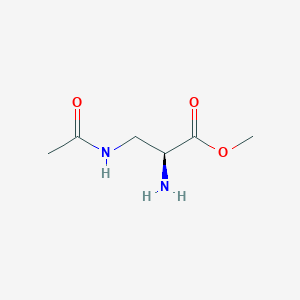
L-Alanine, 3-(acetylamino)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-(acetylamino)-, methyl ester (9CI), commonly known as N-acetylmethionine, is a derivative of the amino acid L-alanine. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
N-acetylmethionine acts as a methyl donor in the SAMe biosynthesis pathway. It is converted to S-adenosylhomocysteine (SAH) by the enzyme N-acetyltransferase, which is then converted to SAMe by the enzyme SAH hydrolase. SAMe is involved in various cellular processes, including methylation of DNA, RNA, and proteins, as well as the synthesis of neurotransmitters and phospholipids.
Biochemical and Physiological Effects:
N-acetylmethionine has been shown to increase SAMe levels in various tissues, including the liver, brain, and heart. It has also been shown to have antioxidant properties and to protect against liver damage caused by alcohol and other toxins. Additionally, N-acetylmethionine has been shown to improve cognitive function and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-acetylmethionine in lab experiments is its stability and ease of use. It can be stored at room temperature and is soluble in water and organic solvents. However, one limitation is its relatively high cost compared to other methyl donors, such as methionine and betaine.
Zukünftige Richtungen
There are several potential future directions for research on N-acetylmethionine. For example, it could be studied further for its potential applications in treating liver diseases, such as non-alcoholic fatty liver disease and cirrhosis. It could also be studied for its potential applications in improving cognitive function and reducing inflammation in various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, further research could be conducted on the mechanism of action of N-acetylmethionine and its interactions with other molecules in the SAMe biosynthesis pathway.
Synthesemethoden
N-acetylmethionine can be synthesized by the reaction of L-alanine methyl ester hydrochloride with acetic anhydride and N,N-dimethylformamide. The resulting product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-acetylmethionine has been used in various scientific research studies as a substrate for enzymes involved in the biosynthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in many cellular processes. It has also been used as a precursor for the synthesis of other amino acids and peptides.
Eigenschaften
CAS-Nummer |
179015-36-2 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2S)-3-acetamido-2-aminopropanoate |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
GZDWTUWAKZNUKA-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=O)NC[C@@H](C(=O)OC)N |
SMILES |
CC(=O)NCC(C(=O)OC)N |
Kanonische SMILES |
CC(=O)NCC(C(=O)OC)N |
Synonyme |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)






![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)
